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Compound of Interest

Compound Name: 4-Methoxypicolinohydrazide

Cat. No.: B1313614

Introduction

Picolinohydrazides are a class of heterocyclic compounds characterized by a pyridine ring
linked to a hydrazide moiety. This structural scaffold is of significant interest in medicinal
chemistry due to its ability to coordinate with metal ions and participate in various biological
interactions. 4-Methoxypicolinohydrazide, a specific derivative, serves as a foundational
structure for the development of novel therapeutic agents. The exploration of its analogs—
compounds with systematic structural modifications—is crucial for optimizing biological activity,
selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 4-
Methoxypicolinohydrazide and its analogs, focusing on their anticancer and antimicrobial
activities, supported by experimental data and detailed protocols.

The strategic modification of the picolinohydrazide core allows for the investigation of structure-
activity relationships (SAR), which aims to correlate specific structural features with changes in
biological effects.[1] This process is fundamental to rational drug design, guiding chemists in
synthesizing new molecules with improved potency and reduced side effects.[1][2] Analogs of
this scaffold have shown promise in various therapeutic areas, including the development of
novel inhibitors for enzymes like lipoxygenases in cancer therapy and agents targeting
microbial pathogens.[3][4]

Comparative Biological Activity
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The therapeutic potential of 4-Methoxypicolinohydrazide analogs has been primarily

investigated in the fields of oncology and microbiology. The following sections present

quantitative data comparing the efficacy of these compounds.

Anticancer Activity

Hydrazone derivatives, which can be synthesized from hydrazides, have demonstrated

significant cytotoxic activity against various human cancer cell lines. The tables below

summarize the half-maximal inhibitory concentration (ICso) values, which represent the

concentration of a compound required to inhibit the viability of 50% of the cancer cells.[5]

Table 1: In Vitro Anticancer Activity of Picolinohydrazide Analogs Against Various Cancer Cell

Lines
.. . HcCT11e6 A549 PC3 MCF-7

Compoun Modificati

o (Colon) (Lung) (Prostate) (Breast) Ref
on

ICs0 (UM) ICs0 (UM) ICs0 (M) ICs0 (UM)

2,4-

Analog A dihydroxy- >100 >100 >100 8.7 [6]
substitution
3,4,5-

Analog B trinydroxy- >100 >100 >100 4.8 [6]
substitution
2-hydroxy-

Analog C 4-methoxy-  >100 >100 >100 3.1 [6]
substitution
Quinolone-

Analog D _ 15.2 25.8 33.1 18.5 [5][7]
derived

Doxorubici  Standard

0.8 1.2 15 0.9 [51[7]
n Drug
Lower ICso values indicate greater potency.
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Structure-Activity Relationship (SAR) Insights: The data suggests that the type and position of
substituents on the aromatic rings significantly influence anticancer activity.[8] For instance,
analogs with specific hydroxy and methoxy group configurations (Analogs A, B, C) show
selective and potent activity against the MCF-7 breast cancer cell line.[6] The presence of
multiple hydroxyl groups, as in Analog B, appears to enhance this selectivity.[6] The methoxy
group, a common feature in many cytotoxic natural products, is known to contribute to ligand-
protein binding and the activation of cell death pathways.[9][10]

Antimicrobial Activity

Hydrazide and pyrazole-based analogs have also been evaluated for their ability to inhibit the
growth of pathogenic bacteria and fungi.[4][11] The minimum inhibitory concentration (MIC) is a
standard measure of efficacy, representing the lowest concentration of a compound that
prevents visible microbial growth.[12]

Table 2: In Vitro Antimicrobial Activity of Hydrazone and Pyrazole Analogs

E A. niger
Compoun Modificati S. aureus ) . E. coli (Fungus)
faecalis Ref
dID on MIC (pM) MIC (pM) MIC
MIC (pM)
(ng/imL)
Pyrazole-
Analog E Thiazole 4 N/A >64 N/A [13]
Hybrid
3,4,5-
Analog F trinydroxy- 16 16 16 N/A [6]
substitution
Pyrazole-
Analog G Mannich N/A N/A 0.25 1 [4]
Base
Ciprofloxac  Standard
_ o 1 2 0.5 N/A [4][13]
in Antibiotic
Clotrimazol  Standard
N/A N/A N/A 2 [4]

e Antifungal
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Lower MIC values indicate greater potency.

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is also highly
dependent on the specific heterocyclic scaffold and its substituents. Pyrazole derivatives, in
particular, have emerged as potent antibacterial agents.[13][14] Analog G, a Mannich base
derivative of pyrazole, shows exceptional activity against E. coli.[4] The incorporation of
thiazole moieties (Analog E) can confer potent activity against resistant strains like Methicillin-
resistant Staphylococcus aureus (MRSA).[13] Some compounds with anticancer effects, such
as the trihydroxy-substituted Analog F, also exhibit broad-spectrum antibacterial activity.[6]

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is critical for drug development. While the precise
pathways for all analogs are not fully elucidated, research points to several potential targets.

Some picolinamide scaffolds have been identified as inhibitors of Secl14p, a lipid transfer
protein essential for the viability of fungi like S. cerevisiae.[15] In cancer, certain analogs are
proposed to function as lipoxygenase inhibitors, triggering cell death through apoptosis and
ferroptosis in prostate cancer cells.[3] Apoptosis, or programmed cell death, is a key
mechanism for eliminating cancerous cells and is a common target for chemotherapy.

Below is a generalized diagram illustrating a potential apoptotic signaling pathway that could be
initiated by an active analog.
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Caption: A potential signaling pathway for apoptosis induced by an active analog.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides
detailed methodologies for the synthesis and biological evaluation of picolinohydrazide
analogs.

General Synthesis of Picolinohydrazide Analogs

The synthesis of picolinohydrazide derivatives often starts from a corresponding picolinic acid
or its ester.[16] The following workflow outlines a common synthetic route to produce
hydrazone analogs, which are frequently evaluated for biological activity.[17]
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Caption: General experimental workflow for the synthesis of hydrazone analogs.
Protocol:

 Esterification: 4-Methoxypicolinic acid is refluxed with ethanol in the presence of a catalytic
amount of sulfuric acid to produce the corresponding ethyl ester. The reaction is monitored
by thin-layer chromatography (TLC).

» Hydrazinolysis: The resulting ethyl 4-methoxypicolinate is then refluxed with an excess of
hydrazine hydrate in a suitable solvent like ethanol to form 4-Methoxypicolinohydrazide.
[16] The product is typically isolated by cooling the reaction mixture and collecting the
precipitated solid.

o Condensation to form Hydrazones: 4-Methoxypicolinohydrazide is dissolved in methanol,
and a catalytic amount of acetic acid is added. An equimolar amount of a selected aldehyde
or ketone is added, and the mixture is refluxed for 3-4 hours.[17]

 Purification and Characterization: The crude product is recrystallized from a suitable solvent
(e.g., methanol) to obtain pure crystals.[17] The structure of the final analog is confirmed
using spectroscopic techniques such as NMR (*H, 3C), mass spectrometry, and elemental
analysis.[6][17]
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In Vitro Anticancer Activity (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability and is a standard procedure for screening potential
anticancer compounds.[3]

Protocol:

o Cell Seeding: Human cancer cells (e.g., PC-3, MCF-7) are seeded into 96-well plates at a
density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for
attachment.[3]

o Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock
solutions and then diluted with the cell culture medium to various concentrations. The cells
are treated with these dilutions and incubated for an additional 48-72 hours.[3][5]

o MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5
mg/mL) is added to each well. The plate is incubated for another 4 hours. During this time,
viable cells with active mitochondrial reductases convert the yellow MTT into a purple
formazan precipitate.

e Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent
(e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

o Data Analysis: The absorbance of the solution in each well is measured using a microplate
reader at a wavelength of approximately 570 nm. The percentage of cell viability is
calculated relative to untreated control cells, and the ICso value for each compound is
determined by plotting cell viability against compound concentration.[5]

Conclusion

The comparative analysis of 4-Methoxypicolinohydrazide and its analogs reveals a versatile
and promising scaffold for the development of new therapeutic agents. The structure-activity
relationship studies demonstrate that subtle modifications to the core structure can lead to
significant improvements in potency and selectivity against both cancer cell lines and microbial
pathogens. Specifically, the incorporation of hydroxyl and methoxy groups, as well as the
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hybridization with other heterocyclic systems like pyrazole and thiazole, are effective strategies
for enhancing biological activity.

The data presented underscores the potential of these compounds as leads for anticancer
drugs that may act via apoptotic pathways and as novel antimicrobial agents capable of
combating resistant bacterial strains. Future research should focus on elucidating the precise
molecular targets and mechanisms of action, optimizing pharmacokinetic properties for in vivo
applications, and further exploring the chemical space around the picolinohydrazide scaffold to
discover next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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